molecular formula C13H12INO B8196881 2-(Benzyloxy)-4-iodo-3-methylpyridine

2-(Benzyloxy)-4-iodo-3-methylpyridine

Cat. No.: B8196881
M. Wt: 325.14 g/mol
InChI Key: QRXQFQLWIRKQEQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-iodo-3-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a benzyloxy group at the second position, an iodine atom at the fourth position, and a methyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-iodo-3-methylpyridine can be achieved through several synthetic routes. One common method involves the iodination of 2-(Benzyloxy)-3-methylpyridine. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures.

Another method involves the benzyloxylation of 4-iodo-3-methylpyridine. This can be achieved by reacting 4-iodo-3-methylpyridine with benzyl alcohol in the presence of a base such as potassium carbonate and a catalyst like palladium on carbon. The reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-iodo-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Products include amines or alcohols depending on the functional group reduced.

Scientific Research Applications

2-(Benzyloxy)-4-iodo-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands. Its derivatives are explored for their potential biological activities.

    Medicine: It is investigated for its potential use in drug discovery and development. Compounds derived from it may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials. Its derivatives may be used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-iodo-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

2-(Benzyloxy)-4-iodo-3-methylpyridine can be compared with other similar compounds such as:

    2-(Benzyloxy)-3-methylpyridine: Lacks the iodine atom at the fourth position, which may affect its reactivity and biological activity.

    4-Iodo-3-methylpyridine: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.

    2-(Benzyloxy)-4-methylpyridine:

The uniqueness of this compound lies in the combination of the benzyloxy, iodine, and methyl groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-iodo-3-methyl-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c1-10-12(14)7-8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXQFQLWIRKQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1OCC2=CC=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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